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molecular formula C9H7BrN2 B3050353 1-(3-Bromophenyl)imidazole CAS No. 25372-02-5

1-(3-Bromophenyl)imidazole

Cat. No. B3050353
M. Wt: 223.07 g/mol
InChI Key: QUGKDYCNOGZPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365174B2

Procedure details

In an amount of 400 mg of imidazole was dissolved in 7.5 ml of dimethyl sulfoxide under argon atmosphere, added with 255 mg of 60% sodium hydride, and stirred at room temperature. After 1 hour, the reaction mixture was added with 0.8 ml of 3-bromofluorobenzene, and stirred at 140° C. for 21 hours. The reaction mixture was diluted with 50 ml of ethyl acetate, and washed with 20 ml of saturated brine. The organic layer was dried over anhydrous sodium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate (3:1 to 1:1)) to obtain 1.1 g of the title compound.
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6](F)[CH:7]=[CH:8][CH:9]=1.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1>CS(C)=O.C(OCC)(=O)C>[Br:3][C:4]1[CH:5]=[C:6]([N:11]2[CH:15]=[CH:14][N:13]=[CH:12]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
255 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)F
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 140° C. for 21 hours
Duration
21 h
WASH
Type
WASH
Details
washed with 20 ml of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate (3:1 to 1:1))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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